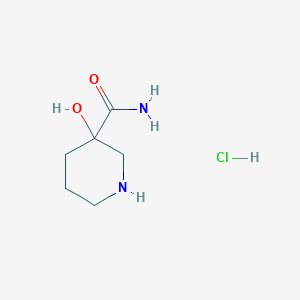
1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride
Overview
Description
1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride (FMPP-HCl) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a fluorinated piperazine ring and a phenyl substituent. FMPP-HCl is used as a reagent in organic synthesis and as a starting material for the preparation of various pharmaceuticals. Additionally, it has been used as a ligand in metal-catalyzed reactions and has been studied for its potential as a therapeutic agent.
Scientific Research Applications
Radiolabeled Antagonist for PET Studies
1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride has been utilized in the synthesis of [18F]p-MPPF, a radiolabeled antagonist for the study of 5-HT1A receptors with positron emission tomography (PET). This antagonist aids in researching serotonergic neurotransmission and includes applications in chemistry, radiochemistry, and various animal and human studies, focusing on toxicity and metabolism (Plenevaux et al., 2000).
Fluorescent Ligands for 5-HT1A Receptors
The compound has been used in creating long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties. These derivatives demonstrate high 5-HT1A receptor affinity and are useful in visualizing 5-HT1A receptors in cellular models through fluorescence microscopy (Lacivita et al., 2009).
Development of Selective Serotonin Reuptake Inhibitors (SSRIs)
This chemical has been integral in synthesizing new SSRIs. These SSRIs have been designed to potentially improve the adverse reaction profile of typical SSRIs. Preliminary data indicate that these compounds exhibit binding at serotonin reuptake transporter sites, suggesting their potential use as improved SSRIs (Dorsey et al., 2004).
Synthesis of Phenolic Mannich Bases
In a study, compounds including 1-(2-methoxyphenyl)piperazine were synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. This research suggests the potential of these compounds in medicinal chemistry and drug design (Gul et al., 2019).
Research in HIV-1 Reverse Transcriptase Inhibition
1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride has been used in creating compounds for inhibiting HIV-1 reverse transcriptase, representing a new class of non-nucleoside inhibitors. These compounds have shown promise in preclinical evaluations, highlighting their potential in HIV treatment (Romero et al., 1994).
properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGFUOSQHKSTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)





![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)


![4-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B1447882.png)
